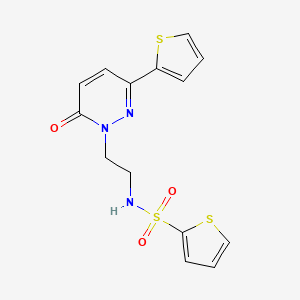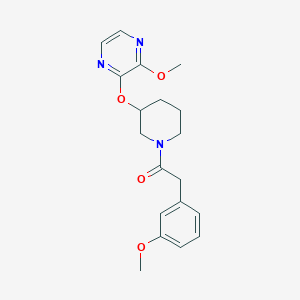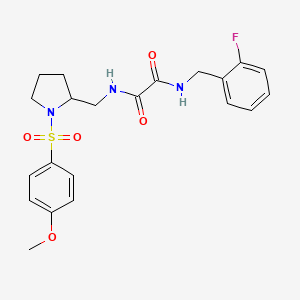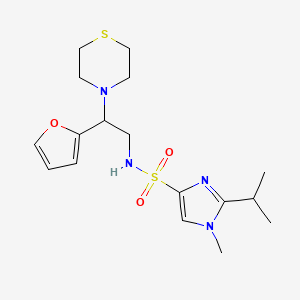![molecular formula C20H21BrN2O4 B2917248 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1448026-72-9](/img/structure/B2917248.png)
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic compound that features multiple functional groups, making it a subject of interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone typically involves multi-step organic synthesis. A common approach includes:
Synthesis of 3-Bromopyridin-2-yl hydroxylamine: : This is achieved through the bromination of 2-pyridinol with bromine in acetic acid.
Coupling Reaction: : The bromopyridinyl group is then coupled with piperidine via nucleophilic substitution.
Attachment to 3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl methanone: : This involves the reaction of the coupled intermediate with the methanone derivative, often using strong bases or catalytic amounts of acids under controlled temperature and pressure.
Industrial Production Methods
For industrial scale-up, these reactions are optimized to increase yield and reduce waste. Flow chemistry and continuous production techniques are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone can undergo several types of chemical reactions:
Oxidation: : This can occur at the aromatic rings and can be mediated by oxidizing agents like potassium permanganate.
Reduction: : Reduction of the bromopyridinyl group to the corresponding amine derivative is possible using agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution at the bromopyridinyl moiety can introduce various substituents, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Alkoxides, amines, Grignard reagents
Major Products Formed from These Reactions
Oxidation Products: : Corresponding quinones and other oxygenated derivatives
Reduction Products: : Amine derivatives
Substitution Products: : Varied, depending on the substituent introduced
Aplicaciones Científicas De Investigación
This compound has a wide array of scientific research applications:
Chemistry: : Used in synthetic organic chemistry for the development of new organic compounds and materials.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its potential pharmacological properties, possibly acting on neurological pathways.
Industry: : Utilized in material science for the synthesis of advanced polymers and other materials.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism by which (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone exerts its effects can vary:
Binding to Enzymes: : It may act as an inhibitor or activator of specific enzymes.
Receptor Interactions: : Potential interactions with neurological receptors influencing pathways like neurotransmission.
Comparación Con Compuestos Similares
Compared to similar compounds, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is unique due to its dual aromatic systems and the presence of a piperidine ring. This unique structure might confer distinctive biological activity and reactivity.
Similar Compounds
(4-((2-Bromopyridin-3-yl)oxy)piperidin-1-yl)methanone
(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
Each of these related compounds might offer different reactivity and applications, underscoring the specificity and potential of this compound.
Propiedades
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4/c1-13-18(27-17-7-3-2-6-16(17)25-13)20(24)23-11-8-14(9-12-23)26-19-15(21)5-4-10-22-19/h2-7,10,13-14,18H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXRFGGHJRWJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)
![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2917167.png)






![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B2917178.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide](/img/structure/B2917183.png)


![N-benzyl-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2917187.png)
